molecular formula C25H22FN3O2 B2959649 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-31-7

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2959649
CAS No.: 1005295-31-7
M. Wt: 415.468
InChI Key: QKORTVLVPPPPCO-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthyridine core, and a carboxamide functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Future Directions

The potential uses of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-15-11-16(2)22(17(3)12-15)28-24(30)21-13-19-5-4-10-27-23(19)29(25(21)31)14-18-6-8-20(26)9-7-18/h4-13H,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORTVLVPPPPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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